6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique triazole and pyrimidine moieties, which contribute to its biological activity and potential therapeutic applications. The compound has garnered attention for its anticancer properties and its role in inhibiting specific signaling pathways involved in cancer progression.
The synthesis and biological evaluation of compounds related to 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one have been documented in various studies. Notably, research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis through mechanisms involving the ERK signaling pathway .
6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is classified as a triazolopyrimidine. This classification is based on its structural features that include a triazole ring fused with a pyrimidine ring. Such compounds are often explored for their pharmacological properties, particularly in the field of oncology.
The synthesis of 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves multi-step synthetic routes. A common method includes the cyclization of appropriate precursors under acidic conditions. For instance:
The synthetic route may involve the following steps:
Key data regarding the molecular structure includes:
6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions:
For example:
The mechanism of action for 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one primarily involves inhibition of key signaling pathways associated with cancer cell proliferation:
Experimental data indicate that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines (e.g., MGC-803) demonstrating significant antiproliferative effects.
6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is typically characterized by:
The chemical properties include:
6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has potential applications in several scientific fields:
The 1,2,4-triazolo[1,5-a]pyrimidine core represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and capacity for structural diversification. This bicyclic heterocycle consists of a triazole ring fused with a pyrimidine ring, creating a planar, electron-rich system that facilitates diverse interactions with biological targets. The scaffold’s rigidity enables precise spatial positioning of substituents, while its nitrogen atoms serve as hydrogen-bond acceptors, enhancing target binding affinity [7]. These derivatives exhibit broad bioactivity, including anticonvulsant, anticancer, and antifungal properties, as evidenced by clinical agents like the anxiolytic drug alprazolam and the anticonvulsant loreclezole [7]. The scaffold’s isosteric relationship with purines allows it to mimic adenosine in kinase interactions, making it invaluable for designing enzyme inhibitors targeting nucleotide-binding sites [5].
Table 1: Structural and Physicochemical Profile of 6-Fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Property | Value |
---|---|
Molecular Formula | C₆H₅FN₄O |
Molecular Weight | 168.13 g/mol |
CAS Registry Number | 1353761-08-6 |
Storage Conditions | 2-8°C |
Key Substituents | 6-Fluoro, 5-Methyl |
Purity Specifications | ≥95% (typical commercial grade) |
The strategic incorporation of fluorine at the 6-position and a methyl group at the 5-position profoundly influences the compound’s physicochemical and pharmacological behavior. Fluorine’s high electronegativity (3.98 on the Pauling scale) withdraws electrons from the pyrimidine ring, enhancing metabolic stability by reducing oxidative degradation and strengthening hydrogen-bond interactions with target proteins. Concurrently, the methyl group at C-5 contributes steric bulk and electron-donating effects (+I effect), which fine-tune the molecule’s lipophilicity and binding pocket compatibility. This synergistic modification profile balances solubility and membrane permeability, optimizing blood-brain barrier penetration for CNS targets [3]. Studies on analogous triazolopyrimidines confirm that 6-halo substituents (F, Cl) significantly enhance GABA_A receptor binding affinity compared to unsubstituted derivatives, while C-5 alkyl groups reduce cytotoxicity [3] [7].
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4